


# A Technical Guide to the Physical Properties of 2-Bromobenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

2-Bromobenzeneboronic acid is a vital reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the formation of carbon-carbon bonds makes it an essential building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for the development of robust and scalable chemical processes. This technical guide provides a comprehensive overview of the core physical properties of 2-bromobenzeneboronic acid, details experimental methodologies for their determination, and illustrates a key synthetic application.

## **Core Physical Properties**

The physical characteristics of 2-bromobenzeneboronic acid are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, understanding its stability, and for its proper storage.



| Property                  | Value                                                                                                            |
|---------------------------|------------------------------------------------------------------------------------------------------------------|
| Molecular Formula         | C <sub>6</sub> H <sub>6</sub> BBrO <sub>2</sub>                                                                  |
| Molecular Weight          | 200.83 g/mol [2]                                                                                                 |
| Appearance                | White to off-white or almost white powder/crystal                                                                |
| Melting Point             | 110-115 °C[1]                                                                                                    |
| Boiling Point (Predicted) | 329.2 ± 44.0 °C                                                                                                  |
| pKa (Predicted)           | 8.25 ± 0.58[3]                                                                                                   |
| Solubility                | Slightly soluble in water. Soluble in methanol.  Also slightly soluble in acetonitrile, chloroform, and DMSO.[3] |

## **Experimental Protocols**

The following sections detail the experimental procedures for determining the key physical properties of 2-bromobenzeneboronic acid.

## **Melting Point Determination by Capillary Method**

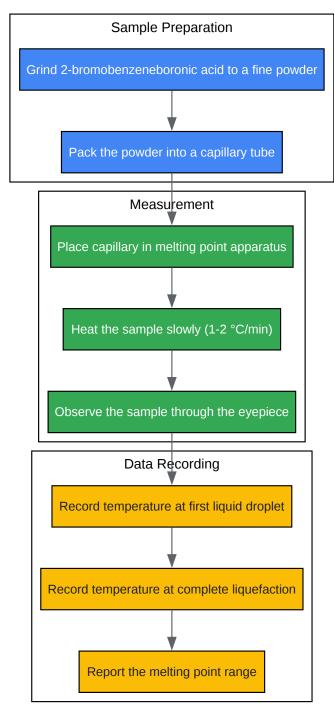
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this measurement.

### Methodology:

- Sample Preparation: A small amount of dry 2-bromobenzeneboronic acid is finely ground into a powder. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.








Observation and Data Recording: The temperature at which the first liquid droplet is
observed is recorded as the beginning of the melting range. The temperature at which the
last crystal melts is recorded as the end of the melting range. A sharp melting range (typically
1-2 °C) is indicative of a pure compound.

Workflow for Melting Point Determination



### Workflow for Melting Point Determination





# Catalytic Cycle of Suzuki-Miyaura Coupling Pd(0) Catalyst 1 Oxidative Addition (with R¹-X) R1-Pd(II)-X 2 Regeneration Transmetalation (with R<sup>2</sup>-B(OH)<sub>2</sub> and Base) R1-Pd(II)-R2 3 **Reductive Elimination** R1-R2 (Product)

Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. chemimpex.com [chemimpex.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2-Bromophenylboronic acid Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 2-Bromobenzeneboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033125#physical-properties-of-2bromobenzeneboronic-acid]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.